molecular formula C14H13N3O5 B2658454 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351585-01-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2658454
CAS No.: 1351585-01-7
M. Wt: 303.274
InChI Key: BAGBBWOUBSYREN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, show promise as COX inhibitors with significant analgesic and anti-inflammatory activities. This research highlights the potential for developing new therapeutic agents based on complex heterocyclic chemistries (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another study explored the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These compounds exhibited significant activity against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Kolisnyk et al., 2015).

Antidiabetic and Cytotoxic Activities

The synthesis of dihydropyrimidine derivatives has been investigated for their antidiabetic properties via α-amylase inhibition assays, suggesting a potential role in managing diabetes. Additionally, some derivatives have shown cytotoxic activities, indicating possible applications in cancer therapy (Lalpara et al., 2021).

Apoptosis Induction

A study identified 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers, with specific compounds demonstrating high activity against breast cancer models. This research suggests the potential for these compounds in cancer therapy through the induction of apoptosis and inhibition of tubulin polymerization (Kemnitzer et al., 2009).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-17-13(19)9(6-16-14(17)20)12(18)15-5-8-2-3-10-11(4-8)22-7-21-10/h2-4,6H,5,7H2,1H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGBBWOUBSYREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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